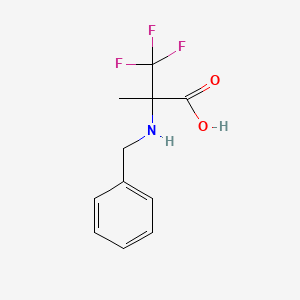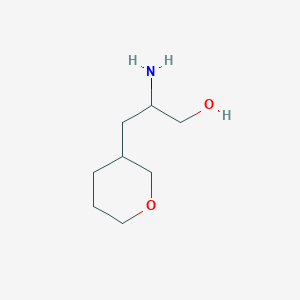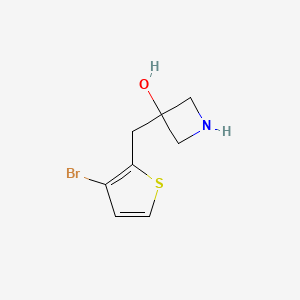
Tert-butyl (R)-(2-hydroxypropyl)(methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl ®-(2-hydroxypropyl)(methyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, a hydroxypropyl group, and a methyl group attached to a carbamate moiety. It is often used in various chemical reactions due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ®-(2-hydroxypropyl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with ®-2-hydroxypropylamine and methyl isocyanate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. Common solvents used in this reaction include dichloromethane and tetrahydrofuran. The reaction is typically catalyzed by a base such as triethylamine or pyridine .
Industrial Production Methods
In an industrial setting, the production of tert-butyl ®-(2-hydroxypropyl)(methyl)carbamate may involve continuous flow processes to ensure high yield and purity. The use of flow microreactor systems allows for precise control of reaction conditions, leading to more efficient and scalable production .
化学反应分析
Types of Reactions
Tert-butyl ®-(2-hydroxypropyl)(methyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: The major product is a carbonyl derivative of the original compound.
Reduction: The major product is an amine derivative.
Substitution: The major products are various alkyl or aryl derivatives depending on the substituent used.
科学研究应用
Tert-butyl ®-(2-hydroxypropyl)(methyl)carbamate has several scientific research applications:
作用机制
The mechanism of action of tert-butyl ®-(2-hydroxypropyl)(methyl)carbamate involves the formation of a stable carbamate group that can protect amines from unwanted reactions. The tert-butyl group provides steric hindrance, preventing nucleophilic attack on the carbamate group. The hydroxypropyl group can participate in hydrogen bonding, stabilizing the compound in various environments .
相似化合物的比较
Similar Compounds
- Methyl carbamate
- Phenyl carbamate
- Benzyl carbamate
- Ethyl (4-aminophenyl)carbamate
Uniqueness
Tert-butyl ®-(2-hydroxypropyl)(methyl)carbamate is unique due to its combination of a tert-butyl group, a hydroxypropyl group, and a methyl group. This combination provides a balance of steric hindrance, stability, and reactivity that is not found in other carbamates. The presence of the hydroxypropyl group also allows for additional hydrogen bonding interactions, making it useful in a wider range of applications .
属性
分子式 |
C9H19NO3 |
|---|---|
分子量 |
189.25 g/mol |
IUPAC 名称 |
tert-butyl N-[(2R)-2-hydroxypropyl]-N-methylcarbamate |
InChI |
InChI=1S/C9H19NO3/c1-7(11)6-10(5)8(12)13-9(2,3)4/h7,11H,6H2,1-5H3/t7-/m1/s1 |
InChI 键 |
ROQKPIPQWREQCV-SSDOTTSWSA-N |
手性 SMILES |
C[C@H](CN(C)C(=O)OC(C)(C)C)O |
规范 SMILES |
CC(CN(C)C(=O)OC(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


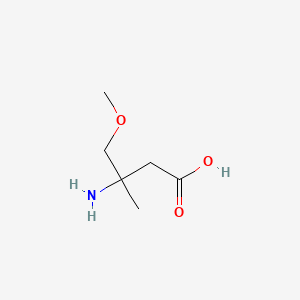

![2-[(2-Chlorophenyl)methyl]prop-2-enoic acid](/img/structure/B15314828.png)
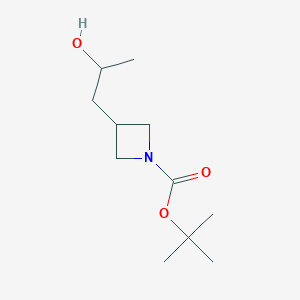


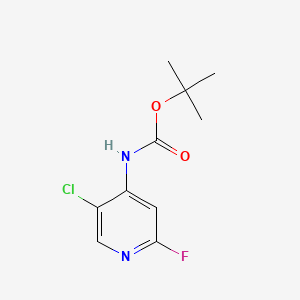
![N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B15314861.png)
